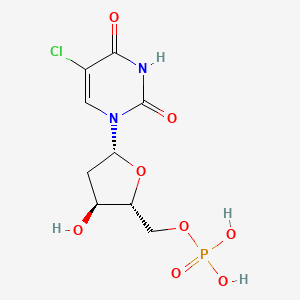
5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate): is a halogenated nucleoside analog. It is a derivative of deoxyuridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a chlorine atom, and the 5’ position of the deoxyribose sugar is phosphorylated. This compound is primarily used in scientific research to study DNA replication, repair, and recombination processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) typically involves the halogenation of deoxyuridine. The process begins with the protection of the hydroxyl groups of deoxyuridine, followed by chlorination at the 5th position of the uracil ring. The final step involves the phosphorylation of the 5’ hydroxyl group of the deoxyribose sugar .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chemical synthesis using similar steps as described above, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles.
Phosphorylation: The 5’ hydroxyl group can be phosphorylated to form the dihydrogen phosphate ester.
Common Reagents and Conditions:
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Phosphorylation: Phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Major Products:
5-Chloro-2’-deoxyuridine: Formed after chlorination.
5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate): Formed after phosphorylation.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
- Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis .
Industry:
Mécanisme D'action
Mechanism: 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) is incorporated into DNA in place of thymidine. This incorporation can lead to miscoding during DNA replication, resulting in mutations and potentially cell cycle arrest .
Molecular Targets and Pathways:
- Targets DNA polymerase during DNA synthesis.
- Interferes with the normal function of thymidine in DNA, leading to errors in DNA replication .
Comparaison Avec Des Composés Similaires
5-Bromo-2’-deoxyuridine (BrdU): Another halogenated thymidine analog used in similar applications
5-Iodo-2’-deoxyuridine (IdU): Used for studying DNA replication and repair
5-Fluoro-2’-deoxyuridine (FdU): Known for its anticancer properties
Uniqueness: 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) is unique due to its specific halogenation and phosphorylation, which allows it to be used in a variety of DNA-related studies and potential therapeutic applications .
Propriétés
Numéro CAS |
64334-79-8 |
|---|---|
Formule moléculaire |
C9H12ClN2O8P |
Poids moléculaire |
342.63 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12ClN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
RBQXEHDSKLSKLJ-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


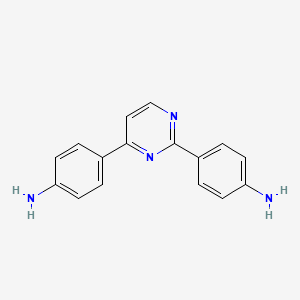
![3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12925605.png)
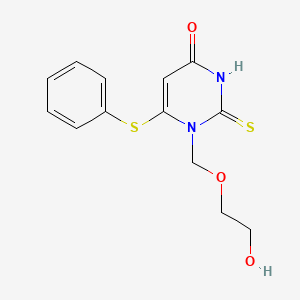
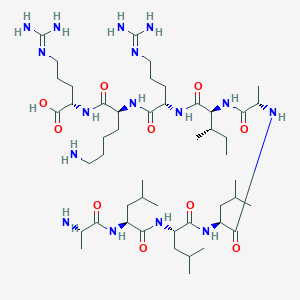

![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)
![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
![5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12925640.png)
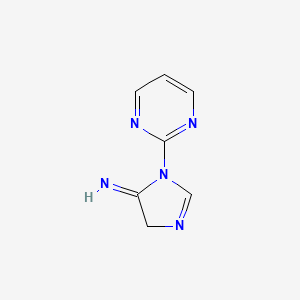
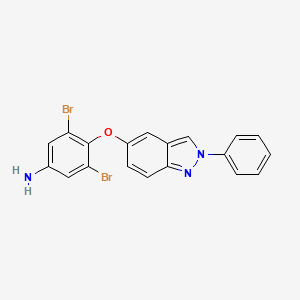

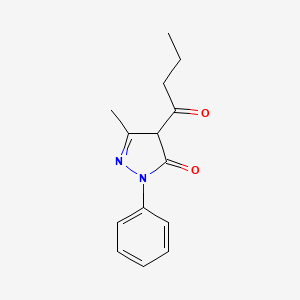
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)

